molecular formula C19H25NO3S B12344196 3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine

3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine

Cat. No.: B12344196
M. Wt: 347.5 g/mol
InChI Key: KDDKTXRDWDTFLK-UHFFFAOYSA-N
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Description

3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine is a complex organic compound that features a piperidine ring substituted with a methyl group and a sulfonyl group attached to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine typically involves multiple steps, starting with the preparation of the naphthalene sulfonyl chloride derivative. This intermediate is then reacted with a piperidine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce secondary amines .

Scientific Research Applications

3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity. The piperidine ring may also play a role in modulating the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine apart is its unique combination of a piperidine ring with a naphthalene sulfonyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields of research and industry .

Properties

Molecular Formula

C19H25NO3S

Molecular Weight

347.5 g/mol

IUPAC Name

3-methyl-1-(4-propoxynaphthalen-1-yl)sulfonylpiperidine

InChI

InChI=1S/C19H25NO3S/c1-3-13-23-18-10-11-19(17-9-5-4-8-16(17)18)24(21,22)20-12-6-7-15(2)14-20/h4-5,8-11,15H,3,6-7,12-14H2,1-2H3

InChI Key

KDDKTXRDWDTFLK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCC(C3)C

Origin of Product

United States

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